(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral resolution Enantiomeric purity Stereospecific synthesis

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259811-59-0) is a chiral, halogenated primary amine belonging to the 1-aminotetralin class. Its molecular formula is C10H11BrClN with a molecular weight of 260.56 g/mol.

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B13031033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N
InChIInChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1
InChIKeyZPMYCPNZELLKNN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Core Identity and Physicochemical Baseline


(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259811-59-0) is a chiral, halogenated primary amine belonging to the 1-aminotetralin class. Its molecular formula is C10H11BrClN with a molecular weight of 260.56 g/mol . The compound features a stereogenic center at the C-1 position bearing the primary amine, and a 5-bromo-7-chloro substitution pattern on the fused aromatic ring. Predicted physicochemical properties include a boiling point of 316.4±42.0 °C, density of 1.515±0.06 g/cm³, and a pKa of 8.74±0.20 . It is supplied commercially at purities ≥95% (typically 95–98%) and is primarily utilized as a chiral amine building block or intermediate in medicinal chemistry .

Why In-Class 1-Aminotetralin Analogs Cannot Substitute for (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine


Within the 1-aminotetralin chemical space, even minor alterations in halogen identity, position, or stereochemistry can fundamentally alter the compound's utility as a synthetic building block. The (S)-5-bromo-7-chloro pattern provides orthogonal reactivity handles (bromine for cross-coupling, chlorine for nucleophilic aromatic substitution) at specific ring positions, essential for divergent synthesis strategies [1]. The single (S)-enantiomer is critical for stereospecific transformations; the racemate or (R)-enantiomer would produce different diastereomeric outcomes in chiral synthesis [1]. Regioisomeric variants (e.g., 5-bromo-6-chloro or 6-bromo-7-chloro) place the halogen substituents in different electronic environments, altering directing effects and reactivity. The absence of published head-to-head pharmacological data for this specific building block does not diminish the importance of these structural determinants; rather, it underscores that procurement decisions must be driven by the precise substitution pattern required for the intended synthetic route.

Quantitative Differentiation Evidence for (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine Versus Closest Analogs


Chiral Purity: (S)-Enantiomer Versus Racemic Mixture and (R)-Enantiomer

The commercially supplied (S)-enantiomer (CAS 1259811-59-0) is available at a specified purity of 95–98% as the single stereoisomer . The racemic mixture (CAS 1337694-74-2) is also commercially available but lacks stereochemical definition. For any synthetic application requiring enantiospecific incorporation—such as the preparation of diastereomerically pure drug candidates—only the single enantiomer guarantees the desired stereochemical outcome. The (R)-enantiomer (CAS not explicitly specified for the 5-bromo-7-chloro variant but structurally analogous to other (R)-5-bromo-1-aminotetralins) would yield the opposite absolute configuration in downstream products.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Halogen Substitution Pattern: 5-Bromo-7-chloro Versus Regioisomeric 5-Bromo-6-chloro and Monohalogenated Analogs

The 5-bromo-7-chloro substitution pattern places the bromine and chlorine atoms in a meta relationship on the aromatic ring. In contrast, the regioisomer 5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337699-39-4) places the halogens ortho to each other, which alters their electronic interaction and steric environment . The monohalogenated analogs—5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 405142-63-4) and 7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 875755-36-5)—each lack the second halogen, offering only a single synthetic handle [1][2]. The bromine atom at C-5 is typically more reactive in Pd-catalyzed cross-coupling reactions than the chlorine at C-7, enabling sequential, chemoselective functionalization that is impossible with the monohalogenated or differently substituted analogs.

Regioselective cross-coupling Orthogonal reactivity Halogen directing effects

Molecular Weight and Lipophilicity Differentiation from Common 1-Aminotetralin Scaffolds

The target compound has a molecular weight of 260.56 g/mol, which is 34.56 Da higher than the monobromo analog (C10H12BrN, MW 226.11 g/mol) and 78.90 Da higher than the monochloro analog (C10H12ClN, MW 181.66 g/mol) [1]. This increased mass reflects the presence of two halogen atoms and is accompanied by an increase in calculated lipophilicity (logP), as bromine and chlorine each contribute positively to partition coefficients. While experimental logP values are not available, the predicted density (1.515 g/cm³) and boiling point (316.4 °C) are higher than those of the less halogenated analogs, consistent with increased polarizability and van der Waals interactions .

Physicochemical profiling Lipophilicity Lead-likeness

Procurement-Relevant Application Scenarios for (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine


Enantioselective Synthesis of Chiral Drug Candidates and SAR Probe Molecules

The (S)-configured primary amine serves as a chiral anchor for the construction of diastereomerically pure compound libraries. The 5-bromo-7-chloro pattern provides two chemically distinct halogen handles for sequential functionalization (e.g., Suzuki coupling at the bromine site followed by nucleophilic aromatic substitution at the chlorine site), enabling efficient divergent synthesis of analogs for structure-activity relationship (SAR) exploration [1]. The defined (S)-stereochemistry ensures that all downstream products share a consistent three-dimensional orientation, critical for interpreting biological activity data in medicinal chemistry programs.

Scaffold for 5-HT7 or TAAR1 Ligand Optimization Programs

1-Aminotetralins are a privileged scaffold in serotonergic and trace amine-associated receptor ligand design. While no published data exist for this specific derivative, the 5-bromo-7-chloro substitution pattern introduces electron-withdrawing and lipophilic character that can modulate receptor binding affinity and selectivity compared to unsubstituted or monohalogenated 1-aminotetralins [2]. This compound is positioned as a late-stage diversification intermediate for medicinal chemists exploring halogen-dependent SAR around the 1-aminotetralin core.

Building Block for Dual-Halogen Orthogonal Functionalization Strategies

The presence of both bromine and chlorine in a meta relationship on the aromatic ring enables chemoselective, sequential derivatization. Bromine at C-5 is preferentially reactive in Pd(0)-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under mild conditions, while the chlorine at C-7 can be engaged subsequently under more forcing conditions or via alternative mechanisms (e.g., SNAr). This orthogonal reactivity profile makes the compound a strategic choice for synthetic routes requiring introduction of two different aryl/heteroaryl/amine substituents at defined positions without protecting group manipulation [3].

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